molecular formula C21H28O2 B14336951 4,4'-(Nonane-1,1-diyl)diphenol CAS No. 102445-18-1

4,4'-(Nonane-1,1-diyl)diphenol

Cat. No.: B14336951
CAS No.: 102445-18-1
M. Wt: 312.4 g/mol
InChI Key: OUKOUEHLRVEKCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Nonane-1,1-diyl)diphenol is an organic compound that belongs to the class of bisphenols It consists of two phenol groups connected by a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Nonane-1,1-diyl)diphenol typically involves the reaction of phenol with nonane-1,1-diyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Nonane-1,1-diyl)diphenol can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Nonane-1,1-diyl)diphenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.

    Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydroxy derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4,4’-(Nonane-1,1-diyl)diphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of resins, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-(Nonane-1,1-diyl)diphenol involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

4,4’-(Nonane-1,1-diyl)diphenol can be compared with other similar compounds, such as:

The uniqueness of 4,4’-(Nonane-1,1-diyl)diphenol lies in its longer nonane chain, which provides distinct chemical and physical properties, making it suitable for specific applications in various fields.

Properties

CAS No.

102445-18-1

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

4-[1-(4-hydroxyphenyl)nonyl]phenol

InChI

InChI=1S/C21H28O2/c1-2-3-4-5-6-7-8-21(17-9-13-19(22)14-10-17)18-11-15-20(23)16-12-18/h9-16,21-23H,2-8H2,1H3

InChI Key

OUKOUEHLRVEKCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.